Technical Whitepaper: 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Technical Whitepaper: 1-Bromo-3-chloro-2,4,5-trifluorobenzene
The following technical guide is structured to provide an in-depth analysis of 1-Bromo-3-chloro-2,4,5-trifluorobenzene , tailored for researchers and drug development professionals.
A Versatile Polyhalogenated Scaffold for Medicinal Chemistry
Executive Summary
1-Bromo-3-chloro-2,4,5-trifluorobenzene (CAS: 152840-71-6 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal functionalization. Its structure—comprising three distinct halogens (Br, Cl, F) and a single acidic proton—offers four distinct vectors for chemical modification:
-
Site-Selective Cross-Coupling (via C–Br bond).
-
Nucleophilic Aromatic Substitution (SNAr) (via activated C–F bonds).
-
Benzyne Generation (via Metal-Halogen Exchange or Deprotonation).
-
Directed Ortho-Metalation (DoM) (via the acidic C6–H).
This compound is increasingly relevant in the synthesis of fluorinated pharmaceuticals, agrochemicals, and liquid crystal materials where precise fluorine placement modulates metabolic stability and lipophilicity.
Physicochemical Profile
The molecule exhibits properties typical of polyhalogenated arenes: high density, low water solubility, and significant lipophilicity.
| Property | Value / Description | Note |
| CAS Number | 152840-71-6 | Primary identifier.[1][2] |
| Molecular Formula | C₆HBrClF₃ | |
| Molecular Weight | 245.43 g/mol | |
| Physical State | Colorless to pale yellow liquid | May crystallize at low temps. |
| Boiling Point | ~180–185 °C (est.) | 47–49 °C @ 60 mmHg [1]. |
| Density | 1.7–1.8 g/mL | High density due to halogenation. |
| Refractive Index | ||
| Solubility | Soluble in DCM, THF, EtOAc | Hydrophobic; insoluble in water. |
Synthetic Pathways[5][6]
Industrial and laboratory synthesis typically proceeds via sequential halogenation of less substituted fluoroarenes. Two primary strategies are employed to ensure regiocontrol.[3]
Route A: From 1-Bromo-2,4,5-trifluorobenzene
This route utilizes the directing effects of the existing halogens to introduce the chlorine atom.
-
Starting Material: 1-Bromo-2,4,5-trifluorobenzene.[4]
-
Chlorination: Electrophilic aromatic substitution (chlorination) is directed ortho to the fluorine and meta to the bromine. However, due to the deactivating nature of the ring, harsh conditions (e.g.,
) or activation via lithiation followed by an electrophilic chlorine source ( ) is often required.
Route B: Sandmeyer Approach (aniline precursor)
-
Precursor: 2,4,5-Trifluoroaniline or a related chloro-fluoroaniline.[4]
-
Halogenation: Bromination of the aniline (highly activating) allows precise placement of the bromine.
-
Sandmeyer Reaction: Diazotization (
) followed by copper(I) halide treatment installs the final halogen.
Reactivity & Functionalization
This section details the core utility of the molecule. The presence of three different halogens allows for chemoselective transformations.[5]
Chemoselective Metal-Catalyzed Coupling
The bond dissociation energies (C–F > C–Cl > C–Br) dictate that the C–Br bond is the primary site for oxidative addition by transition metals (Pd, Ni).
-
Suzuki-Miyaura / Buchwald-Hartwig: Standard conditions (
, ) will exclusively couple at the C1 position, leaving the C–Cl and C–F bonds intact for later stages.
Nucleophilic Aromatic Substitution (SNAr)
The ring is highly activated for SNAr due to the electron-withdrawing inductive effects of five halogen substituents.
-
Leaving Group: Fluorine is the best leaving group in SNAr reactions on polyfluoroarenes due to the high stability of the Meisenheimer complex.
-
Regioselectivity: Nucleophiles (amines, alkoxides, thiols) will typically attack the position para to the strongest electron-withdrawing group (EWG) or the position most activated by the collective inductive effect.
-
C4–F: Located para to Br and ortho to Cl.[6] This is a highly activated site.
-
C2–F: Located ortho to Br and ortho to Cl. Steric hindrance may reduce reactivity compared to C4.
-
C5–F: Located para to F and ortho to H. Generally less reactive than C4.
-
Protocol Insight: Reaction with benzylamine in THF at 0°C typically yields the C4-substitution product, but regioselectivity must be confirmed by NMR (
Benzyne Generation & Trapping
One of the most powerful applications of this scaffold is its ability to serve as a precursor for functionalized benzynes.
-
Pathway 1: Lithium-Halogen Exchange (C1–Br). Treatment with
-BuLi at -78°C generates the 1-lithio-species . Since a fluorine atom is present at the C2 position (ortho), this species is unstable and undergoes rapid -elimination of LiF to form 3-chloro-4,5-difluorobenzyne (relative to original numbering). -
Pathway 2: Deprotonation (C6–H). The proton at C6 is acidified by the flanking F (C5) and Br (C1). Treatment with LDA can generate the C6-lithio species. Elimination of the C5–F would generate a different benzyne isomer (1-bromo-3-chloro-4,5-difluorobenzyne ).
Critical Note: To avoid "benzyne equilibration" or uncontrolled polymerization, these reactions must be performed in the presence of a trapping agent (e.g., furan) to generate the Diels-Alder adduct.
Reactivity Flowchart (DOT Visualization)
Figure 1: Chemoselective reaction pathways. Green: Cross-coupling. Yellow: Nucleophilic substitution.[7][8][9][10][11] Red: Benzyne chemistry.[5]
Experimental Protocols
Protocol A: Regioselective SNAr with Morpholine
This protocol demonstrates the displacement of the activated fluorine.
-
Setup: Charge a dry 50 mL round-bottom flask with 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 eq, 2.0 mmol) and anhydrous THF (10 mL).
-
Addition: Cool to 0°C. Add Morpholine (1.1 eq) dropwise followed by Diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LC-MS (Product usually more polar).
-
Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Validation: Check
NMR. The loss of one signal and shift of neighbors confirms substitution.
Protocol B: Benzyne Trapping with Furan
This protocol utilizes the instability of the ortho-fluoro lithiated species.
-
Setup: Flame-dry a flask under Argon. Add 1-Bromo-3-chloro-2,4,5-trifluorobenzene (1.0 mmol) and Furan (5.0 mmol, excess) in dry Toluene (5 mL).
-
Exchange: Cool to -78°C. Add
-Butyllithium (1.05 mmol, 2.5 M in hexanes) dropwise over 10 mins. -
Mechanism: The Li-Br exchange occurs first. As the mixture warms to -20°C, LiF eliminates, generating the benzyne which is immediately trapped by furan.
-
Workup: Quench with sat.
. Extract with ether.[3] -
Result: The 1,4-epoxy-1,4-dihydronaphthalene derivative is isolated.
Handling & Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [3].
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.
-
Incompatibility: Strong oxidizing agents, strong bases (can induce benzyne formation unexpectedly).
References
- Chambers, R. D., et al.Polyfluoroarenes. Part XVI. Nucleophilic substitution in pentafluorobenzene and related compounds. Journal of the Chemical Society C: Organic, 1966. (Foundational text on polyfluoroarene regioselectivity).
Sources
- 1. 201849-13-0|1-Bromo-3-chloro-2,4-difluorobenzene|BLD Pharm [bldpharm.com]
- 2. 1-bromo-3-chloro-dibenzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. medium.com [medium.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
